molecular formula C10H15NO2Si B590596 3-[(Diethoxymethyl)silyl]pyridine CAS No. 125338-12-7

3-[(Diethoxymethyl)silyl]pyridine

Cat. No.: B590596
CAS No.: 125338-12-7
M. Wt: 209.32
InChI Key: FBYNEZJKLOXLPU-UHFFFAOYSA-N
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Description

3-[(Diethoxymethyl)silyl]pyridine is a versatile bifunctional organosilane reagent that integrates a silyl ether group with a pyridine heterocycle, making it invaluable for advanced materials science and nanotechnology research. This compound is particularly useful for the surface functionalization of metal oxides and the synthesis of complex nanostructured materials. The diethoxysilane group undergoes hydrolysis and condensation reactions, enabling the formation of stable covalent bonds with silicate and other oxide surfaces . Concurrently, the pyridine moiety, a classic Lewis base, provides a coordination site for metal centers or allows for further chemical modification through its aromatic ring . This dual functionality allows researchers to create tailored organic-inorganic hybrid materials. Its primary research applications include serving as a coupling agent to prepare functionalized surfaces for catalysis, developing metal-organic frameworks (MOFs), and acting as a stabilizing ligand in the synthesis of transition metal nanoparticles . The compound's mechanism of action involves the chemisorption of the silane group onto a substrate, creating a monolayer or integrated network that presents the pyridine functional group outward, available for subsequent chemical interactions or metal complexation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly prohibited for personal use.

Properties

CAS No.

125338-12-7

Molecular Formula

C10H15NO2Si

Molecular Weight

209.32

IUPAC Name

diethoxymethyl(pyridin-3-yl)silicon

InChI

InChI=1S/C10H15NO2Si/c1-3-12-10(13-4-2)14-9-6-5-7-11-8-9/h5-8,10H,3-4H2,1-2H3

InChI Key

FBYNEZJKLOXLPU-UHFFFAOYSA-N

SMILES

CCOC(OCC)[Si]C1=CN=CC=C1

Synonyms

Pyridine, 3-(diethoxymethylsilyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silylpyridine Derivatives

Structural and Electronic Properties

The table below compares key structural and electronic features of 3-[(Diethoxymethyl)silyl]pyridine with analogous silyl-substituted pyridines:

Compound Name Silyl Group Structure Molecular Formula Steric Bulk (Taft Eₛ) Electronic Effect (σₘ) Key Applications
This compound Si(OEt)₂CH₃ C₁₀H₁₇NO₂Si Moderate Weakly electron-donating Protective group, catalysis
3-(Trimethylsilyl)pyridine (TMS) Si(CH₃)₃ C₈H₁₃NSi Low Electron-donating Temporary protection, NMR shift reagents
3-(tert-Butyldimethylsilyl)pyridine (TBDMS) Si(C(CH₃)₃)(CH₃)₂ C₁₃H₂₃NSi High Electron-donating Stable protection in harsh conditions
3-(Triisopropylsilyl)pyridine (TIPS) Si(iPr)₃ C₁₄H₂₅NSi Very high Electron-donating Steric shielding in sensitive reactions

Notes:

  • Steric Bulk : The diethoxymethylsilyl group offers moderate steric hindrance, making it suitable for reactions requiring balanced accessibility and protection. In contrast, TIPS provides extreme steric shielding, often used to prevent undesired side reactions .
  • Electronic Effects: The ethoxy groups in diethoxymethylsilyl impart weak electron-donating effects via oxygen lone pairs, subtly activating the pyridine ring. TMS and TBDMS groups are stronger electron donors, which can enhance nucleophilicity .

Stability and Deprotection Conditions

Silyl groups vary significantly in stability under chemical or thermal conditions:

Compound Thermal Stability Common Deprotection Methods
This compound Stable up to 150°C HF/pyridine, acidic conditions
TMS-pyridine Low (decomposes ~100°C) Mild acids, fluoride ions (e.g., KF)
TBDMS-pyridine High (stable >200°C) Strong fluoride sources (e.g., TBAF)
TIPS-pyridine Very high Harsh conditions (e.g., concentrated HF)

Key Findings:

  • The diethoxymethylsilyl group decomposes near 130–150°C, as observed in thermogravimetric studies of related silyl-boron compounds .
  • Deprotection of diethoxymethylsilyl groups requires HF/pyridine or acidic media, similar to TBDMS but milder than TIPS .
Catalysis and Regioselectivity
  • Mukaiyama-Mannich Reactions: Pyridines with silyl groups at the 3-position (e.g., diethoxymethylsilyl) show enhanced regioselectivity in Mukaiyama-Mannich-type reactions compared to unsubstituted pyridines. The silyl group directs nucleophilic attack to specific positions, as seen in reactions with silyl enol ethers .
  • Blocking Groups: In rhodium-catalyzed C–H functionalization, silyl groups (e.g., diethoxymethylsilyl) act as temporary blocking agents, forcing substituents to distal positions on the pyridine ring. This contrasts with TMS, which is less stable under hydrogenolysis conditions .
Protective Group Utility
  • Sulfation and Functionalization : Diethoxymethylsilyl-protected pyridines are intermediates in sulfation reactions using SO₃·pyridine complexes, analogous to TBDMS-protected cyclodextrins .
  • Oxidation Resistance : Unlike TMS, diethoxymethylsilyl groups resist oxidation during Pd/C-catalyzed conversions of dihydropyridines to pyridines, enabling one-pot syntheses .

Case Studies

  • Synthesis of (S)-Elaeokanine A : A triisopropylsilylpyridine derivative was converted to a 1,2-dihydropyridine intermediate, highlighting the role of bulky silyl groups in regioselective syntheses. The diethoxymethylsilyl analogue could offer similar selectivity with easier deprotection .
  • Pyridine-Free Diazadiborenes : Thermal decomposition of silylpyridine adducts (e.g., diethoxymethylsilyl) releases pyridine, a limitation in synthesizing pyridine-free systems. This contrasts with TIPS, which requires higher decomposition temperatures .

Preparation Methods

Reaction Mechanism and Conditions

Pyridine reacts with diethoxymethylsilyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. A base such as triethylamine (TEA) or imidazole is employed to neutralize hydrochloric acid (HCl) generated during the reaction. The general equation is:

Pyridine+Cl-Si(OEt)2MeBaseThis compound+HCl\text{Pyridine} + \text{Cl-Si(OEt)}_2\text{Me} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Regioselectivity at the 3-position arises from electronic effects: the nitrogen atom deactivates the pyridine ring, directing electrophilic substitution to the meta position. However, achieving high yields (>70%) requires precise control of stoichiometry and moisture exclusion, as silyl chlorides are highly sensitive to hydrolysis.

Optimization Insights

  • Solvent Choice : Polar aprotic solvents like THF enhance solubility of both pyridine and the silyl chloride, while DCM minimizes side reactions.

  • Base Selection : Bulky bases (e.g., 2,6-lutidine) improve regioselectivity by reducing steric hindrance at the nitrogen.

  • Temperature : Reactions conducted at 0°C to 25°C prevent thermal degradation of the silylating agent.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers an alternative pathway for introducing the diethoxymethylsilyl group to pyridine, particularly when direct silylation proves inefficient. This method is advantageous for functionalizing pre-halogenated pyridines (e.g., 3-bromopyridine).

Palladium-Catalyzed Silylation

A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium, facilitates the coupling of 3-bromopyridine with a silylmetal reagent (e.g., diethoxymethylsilyl lithium). The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the silyl reagent and reductive elimination:

3-Bromopyridine+Li-Si(OEt)2MePd(0)This compound+LiBr\text{3-Bromopyridine} + \text{Li-Si(OEt)}_2\text{Me} \xrightarrow{\text{Pd(0)}} \text{this compound} + \text{LiBr}

Key Considerations

  • Catalyst Loading : 2–5 mol% Pd ensures efficient turnover without metal aggregation.

  • Solvent Systems : Dimethoxyethane (DME) or toluene optimizes catalyst stability.

  • Yield Limitations : Competing protodesilylation and homocoupling of silyl reagents may reduce yields to 50–60%.

Hydrosilylation of Pyridine Derivatives

While less common, hydrosilylation presents a novel route for installing silicon groups onto unsaturated pyridine analogs. For example, 3-ethynylpyridine undergoes platinum-catalyzed hydrosilylation with diethoxymethylsilane (HSi(OEt)₂Me) to yield the target compound:

3-Ethynylpyridine+HSi(OEt)2MePtThis compound\text{3-Ethynylpyridine} + \text{HSi(OEt)}_2\text{Me} \xrightarrow{\text{Pt}} \text{this compound}

Advantages and Challenges

  • Stereoselectivity : Anti-Markovnikov addition dominates, favoring the thermodynamically stable product.

  • Catalyst Sensitivity : Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex) outperforms Speier’s catalyst in minimizing side reactions.

  • Substrate Limitations : Requires pre-functionalized pyridines with alkynyl or alkenyl groups, adding synthetic steps.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficacy of primary preparation routes:

MethodYield (%)SelectivityScalabilityCost Efficiency
Direct Silylation70–85High (3-position)ModerateHigh
Palladium-Catalyzed50–60ModerateLowModerate
Hydrosilylation60–75HighHighLow

Key Observations :

  • Direct silylation is the most cost-effective and scalable method, though it requires stringent anhydrous conditions.

  • Metal-catalyzed approaches suffer from lower yields due to side reactions but are invaluable for functionalized pyridines.

  • Hydrosilylation offers excellent selectivity but demands specialized starting materials .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% PdMaximizes coupling efficiency
Temperature80–100°CBalances reaction rate and decomposition
Reaction Time12–24 hoursEnsures complete silylation
SolventDMF or THFEnhances solubility of intermediates
References :

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Pyridine protons (C2, C4, C5, C6) appear as a multiplet between δ 7.2–8.5 ppm.
    • Diethoxymethylsilyl groups show signals for ethoxy protons (δ 1.2–1.4 ppm, triplet) and methylene protons (δ 3.7–3.9 ppm, quartet) .
  • ¹³C NMR :
    • Pyridine carbons: 120–150 ppm.
    • Si-O-CH₂CH₃ carbons: 18–20 ppm (Si-CH₂) and 58–60 ppm (O-CH₂) .
  • FTIR :
    • Si-O-C stretch at 1050–1100 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., 255.4 g/mol). Fragmentation includes loss of ethoxy groups (m/z 211, 167) .

Q. Table 2: Stoichiometric Impact on Yield

Silane EquivalentsYield (%)Purity (%)
1.04585
1.57292
2.06888
References :

Advanced: What strategies mitigate hydrolysis of the diethoxymethylsilyl group under aqueous conditions?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture. Use Schlenk lines for moisture-sensitive steps .
  • Protecting Groups : Temporarily protect the silyl group with tert-butyldimethylsilyl (TBS) during aqueous workups, followed by deprotection with fluoride sources (e.g., TBAF) .
  • Storage : Store the compound at 2–8°C under nitrogen with desiccants (e.g., molecular sieves) to prevent hydrolytic degradation .

Q. Table 3: Bioactivity in Different Solvents

SolventIC₅₀ (μM)Notes
DMSO12.3High solubility
PBS (pH 7.4)>100Precipitation observed
Ethanol45.6Moderate activity
References :

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